molecular formula C16H27ClN2O2 B6141050 [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride

[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride

Cat. No.: B6141050
M. Wt: 314.8 g/mol
InChI Key: BNDBNXDEXZLILS-UHFFFAOYSA-N
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Description

[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenyl ring substituted with a methanol group and a propoxy chain linked to an ethylpiperazine moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 4-hydroxybenzyl alcohol with 3-chloropropylamine, followed by the introduction of the ethylpiperazine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenyl ring.

    Substitution: The ethylpiperazine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzaldehyde or 4-[3-(4-Ethylpiperazin-1-yl)propoxy]benzoic acid.

Scientific Research Applications

[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylpiperazine moiety is known to interact with various biological targets, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride apart from these similar compounds is its unique combination of a phenyl ring, methanol group, and ethylpiperazine moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[4-[3-(4-ethylpiperazin-1-yl)propoxy]phenyl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-2-17-9-11-18(12-10-17)8-3-13-20-16-6-4-15(14-19)5-7-16;/h4-7,19H,2-3,8-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDBNXDEXZLILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC=C(C=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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